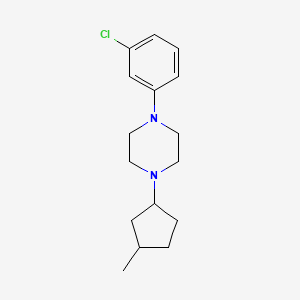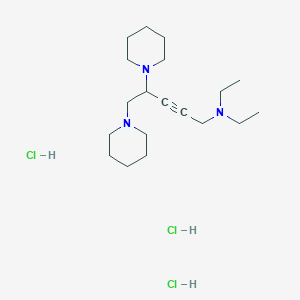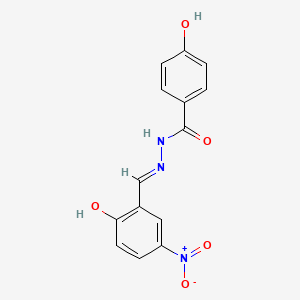
1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine, also known as mCPP, is a psychoactive drug that is commonly used in scientific research. It belongs to the class of phenylpiperazine compounds and is structurally similar to other psychoactive drugs such as MDMA and amphetamines.
作用機序
The mechanism of action of 1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine is primarily due to its ability to bind to and activate serotonin receptors in the brain. Specifically, 1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine binds to the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. The activation of these receptors by 1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine leads to an increase in the release of various neurotransmitters such as dopamine and norepinephrine, which can result in changes in mood, perception, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine are complex and can vary depending on the dose and route of administration. At low doses, 1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine has been shown to increase alertness, energy, and mood. However, at higher doses, 1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine can cause a range of adverse effects such as anxiety, agitation, and hallucinations. Additionally, 1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine has been shown to increase heart rate, blood pressure, and body temperature, which can be potentially dangerous in certain individuals.
実験室実験の利点と制限
One advantage of using 1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine in lab experiments is its ability to selectively activate serotonin receptors, which can provide insight into the role of serotonin in various physiological and pathological processes. However, one limitation of using 1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine is its potential for producing adverse effects such as anxiety and agitation, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine in scientific research. One area of interest is the potential therapeutic uses of 1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine and its potential for producing adverse effects. Finally, the development of more selective and potent serotonin receptor agonists may provide valuable tools for investigating the role of serotonin in the brain.
合成法
The synthesis method of 1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine involves the reaction of 3-methylcyclopentanone with 3-chloroaniline in the presence of a catalyst such as hydrochloric acid. The resulting product is then reacted with piperazine to yield 1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine. The synthesis of 1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine is a relatively simple process and can be carried out in a laboratory setting.
科学的研究の応用
MCPP has been used in a variety of scientific research studies. It has been used to investigate the role of serotonin in the brain, as it acts as a serotonin receptor agonist. It has also been used to study the effects of psychoactive drugs on the central nervous system and to investigate the potential therapeutic uses of 1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine in the treatment of various psychiatric disorders.
特性
IUPAC Name |
1-(3-chlorophenyl)-4-(3-methylcyclopentyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2/c1-13-5-6-16(11-13)19-9-7-18(8-10-19)15-4-2-3-14(17)12-15/h2-4,12-13,16H,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKACTBNOKAZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]propanamide](/img/structure/B6041793.png)
![N-[2-(cyclopentylthio)ethyl]-2-furamide](/img/structure/B6041798.png)
![3-chloro-6-fluoro-N'-[(3-hydroxy-2-naphthyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B6041807.png)
![2-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B6041814.png)
![N-cyclopropyl-3-[1-(4-isopropoxybenzoyl)-3-piperidinyl]propanamide](/img/structure/B6041818.png)
![2-(1-azepanyl)-N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylacetamide](/img/structure/B6041821.png)
![ethyl 1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6041832.png)


![3-sec-butyl 6-methyl 4-[4-(diethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6041846.png)
![5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6041847.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(1H-indol-3-ylmethylene)-1,3-thiazol-4(5H)-one](/img/structure/B6041849.png)

